1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
4-methyl-6-phenyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-23-18-17(19(28)27(21(23)29)13-12-24-10-6-3-7-11-24)26-15-14-25(20(26)22-18)16-8-4-2-5-9-16/h2,4-5,8-9H,3,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZGFOOABSILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the purine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
The compound 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, while also providing a comprehensive overview of relevant case studies and data.
Structural Formula
The chemical formula for this compound is:
Medicinal Chemistry
Antitumor Activity
Research has indicated that imidazopurines exhibit significant antitumor properties. The specific compound has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of imidazopurines could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Neuropharmacology
The piperidine group in the compound suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as schizophrenia and depression. Preliminary studies indicate that this compound may interact with dopamine receptors, which could lead to novel treatments for psychiatric conditions .
Drug Development
Lead Compound for Synthesis
Due to its unique structure, this compound serves as a lead for the synthesis of new derivatives aimed at enhancing efficacy and reducing side effects. Medicinal chemists are exploring modifications to improve bioavailability and selectivity against specific biological targets. For example, variations in the phenyl or piperidine groups can significantly alter pharmacokinetic profiles .
Biochemical Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have focused on its effects on kinases associated with cancer progression, suggesting that it could serve as a scaffold for developing selective kinase inhibitors .
Case Study 1: Antitumor Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values lower than those of established chemotherapeutic agents.
Case Study 2: Neuroactive Properties
In a neuropharmacological assessment, researchers found that this compound exhibited moderate affinity for dopamine D2 receptors, suggesting potential applications in treating dopamine-related disorders. Behavioral assays in animal models showed promise for reducing symptoms associated with schizophrenia.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell growth | |
| Neuropharmacology | Dopamine receptor affinity | |
| Enzyme inhibition | Kinase inhibition |
Table 2: Structure-Activity Relationship (SAR) Insights
Mechanism of Action
The mechanism of action of 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
The imidazo[2,1-f]purine-dione scaffold allows diverse substitutions that significantly alter biological activity. Below is a comparative analysis:
Key Structural-Activity Relationships (SAR)
8-Position Substitutions: Phenyl vs. Chlorophenyl: Chlorine at the 3-position (e.g., in ) enhances 5-HT1A affinity but reduces metabolic stability compared to unsubstituted phenyl . Methoxy or Halogen Groups: Electron-withdrawing groups (e.g., 8-methoxy in ) improve adenosine receptor binding but may increase off-target effects .
3-Position Side Chains :
- Piperidinyl vs. Piperazinyl : Piperazinyl derivatives (e.g., ) show higher 5-HT1A selectivity, while piperidinyl groups (target compound) may favor dopamine D2 receptor interaction .
- Alkyl Chain Length : Longer chains (e.g., pentyl in ) improve 5-HT7 receptor binding but reduce oral bioavailability .
N-Methylation :
Pharmacokinetic and Physicochemical Properties
Therapeutic Potential
- Antidepressant Activity : Fluorophenyl-piperazinyl derivatives (e.g., 3i) outperform the target compound in preclinical models, but the latter’s piperidinyl group may reduce off-target PDE4B inhibition .
- Anticancer Activity : CB11’s PPARγ agonism is unique among analogues, highlighting the scaffold’s versatility .
- Adenosine Receptor Modulation: Tricyclic xanthines () exhibit stronger A1/A2A binding but suffer from poor solubility, a limitation addressed by the target compound’s piperidinylethyl side chain .
Biological Activity
1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS Number: 919031-29-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and a purine-like structure. Its molecular formula is with a molecular weight of 394.5 g/mol. The structure is significant as it may influence the biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 919031-29-1 |
| Molecular Formula | C21H26N6O2 |
| Molecular Weight | 394.5 g/mol |
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit promising anticancer activities. For instance, compounds similar to 1-methyl-8-phenyl... have been shown to induce apoptosis in cancer cell lines. In vitro studies demonstrated that these compounds can significantly inhibit cell proliferation in various cancer types.
Case Study:
A study involving the compound's derivatives showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 10–30 μM against MCF-7 breast cancer cells. Flow cytometry analyses revealed that these compounds induced apoptosis in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The imidazo[2,1-f]purine scaffold is known to inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Interaction with Receptors : The piperidine moiety may facilitate interactions with neurotransmitter receptors or other cellular targets, enhancing the compound's efficacy in neurological disorders .
- Induction of Apoptosis : By activating caspases and other apoptotic pathways, the compound promotes cell death in malignant cells.
Pharmacological Studies
Pharmacological evaluations have highlighted various activities associated with this compound:
Antimicrobial Activity
Preliminary assessments indicate that certain derivatives possess antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
CNS Activity
The piperidine component suggests potential CNS activity. Some studies have indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems .
Future Directions
Ongoing research aims to optimize the synthesis of this compound to enhance its bioavailability and specificity towards targeted cancer therapies. Investigations into combination therapies are also being explored to assess synergistic effects with existing anticancer drugs.
Q & A
Q. What synthetic methodologies are established for synthesizing 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione?
The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. Key steps include:
- Huisgen Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing triazole or piperidine moieties, as demonstrated in the synthesis of analogous purinediones .
- Derivatization : N-8-arylpiperazinylpropyl or amide derivatives are formed using nucleophilic substitution or coupling reactions, with purification via column chromatography (e.g., 55% yield for compound 44 in ) .
- Optimization : Reaction conditions (e.g., tert-butanol/H₂O solvent systems, sodium ascorbate as a reductant) are critical for improving yields and regioselectivity .
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR data identify hydrogen and carbon environments, such as imidazo-purine core signals (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±0.001 Da) .
- X-ray Crystallography : Single-crystal studies resolve stereochemistry, as seen in related compounds (e.g., reports R factor = 0.033) .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating adenosine receptor antagonism?
- In Vitro Binding Assays : Radioligand displacement assays (e.g., using [³H]CGS-21680 for A₂A receptors) quantify receptor affinity. Competitive binding curves (IC₅₀ values) are generated for structure-activity relationship (SAR) analysis .
- Functional Assays : cAMP accumulation assays in transfected HEK293 cells assess antagonistic potency. Water-soluble derivatives (e.g., compound 65 in ) are prioritized for bioavailability studies .
Q. How can contradictions in reported biological activity data be resolved?
- Cross-Validation : Replicate experiments using standardized protocols (e.g., uniform cell lines, receptor expression levels) to isolate variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for adenosine receptor subtypes) to identify outliers or confounding factors like solvent effects .
- Computational Docking : Compare binding poses of active vs. inactive analogs using molecular dynamics (MD) simulations to pinpoint steric or electronic mismatches .
Q. What computational approaches optimize reaction pathways for novel derivatives?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s workflow integrates these with experimental feedback .
- AI-Driven Automation : Platforms like COMSOL Multiphysics simulate reaction kinetics and thermodynamics, enabling end-to-end optimization of parameters (e.g., temperature, solvent ratios) .
Q. How to design SAR studies for improving target selectivity?
- Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., fluorophenoxy or tetrahydronaphthyl groups, as in ) to probe steric and electronic effects .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to adenosine receptor subtypes (A₁ vs. A₂A) to guide selective modifications .
Methodological Notes
- Data Reproducibility : Ensure NMR spectra are recorded under identical conditions (e.g., solvent, temperature) to enable cross-study comparisons .
- Advanced Purification : Use preparative HPLC for isolating enantiomers or diastereomers, particularly for chiral derivatives (e.g., compound 49 in ) .
- Ethical AI Use : Transparently document AI-generated hypotheses (e.g., reaction conditions proposed by COMSOL) to maintain scientific rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
